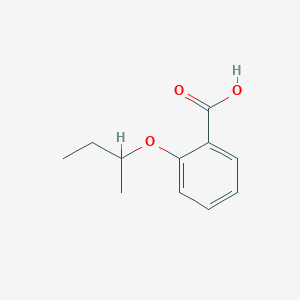

2-(Butan-2-yloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBIFTKOEMNXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Butan-2-yloxy)benzoic acid

Abstract: This guide provides a comprehensive overview of the synthetic pathways to 2-(Butan-2-yloxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method. This document details the underlying mechanism, provides a step-by-step experimental protocol, and discusses critical parameters for process optimization. Furthermore, alternative synthetic strategies, including the Ullmann condensation and Mitsunobu reaction, are evaluated. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction and Strategic Importance

This compound and its derivatives are of significant interest in pharmaceutical research. The ether linkage at the 2-position of the benzoic acid scaffold is a key structural motif found in a variety of biologically active compounds, including those with analgesic, anti-inflammatory, and antihistaminic properties.[1] The sec-butoxy group provides a specific steric and lipophilic profile that can be crucial for modulating a molecule's interaction with biological targets. Accurate and efficient synthesis of this core structure is therefore a critical step in the development of new chemical entities.

The most direct and common retrosynthetic disconnection of this compound points to salicylic acid and a suitable four-carbon alkylating agent, such as a 2-halobutane. This approach leverages the nucleophilicity of the phenolic hydroxyl group of salicylic acid.

Primary Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is the cornerstone method for preparing this compound. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an alkyl halide to form the ether linkage.[2][3]

Reaction Mechanism and Rationale

The synthesis involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of salicylic acid (pKa ≈ 13.6 for the phenolic proton) is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. The carboxyl group (pKa ≈ 2.98) is also deprotonated, but the resulting carboxylate is a much weaker nucleophile.

-

Nucleophilic Attack: The generated phenoxide attacks the electrophilic carbon atom of a sec-butyl halide (e.g., 2-bromobutane), displacing the halide leaving group in a single, concerted step.[3]

The choice of reactants is critical for the success of this SN2 reaction.[4] While the phenoxide can be formed from a secondary alcohol precursor, the alkylating agent should ideally be primary to minimize competing elimination reactions.[3] However, the use of a secondary alkyl halide like 2-bromobutane is feasible, though it may require careful optimization of reaction conditions to suppress the formation of butene isomers via E2 elimination.[4][5]

Visualizing the Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis pathway for this compound.

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

-

Salicylic acid (1.0 eq.)

-

2-Bromobutane (1.1 - 1.5 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 2.5 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylic acid (1.0 eq.) and anhydrous potassium carbonate (2.0-2.5 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of salicylic acid).

-

Alkylation: Add 2-bromobutane (1.1-1.5 eq.) to the suspension.

-

Reaction: Heat the mixture to 60-80 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting salicylic acid is consumed (typically 4-12 hours).[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

-

Separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers and wash with 1 M HCl to remove any remaining base and protonate the product.

-

Wash the organic layer with water, followed by brine.[6]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

-

Purification: The crude product, an oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.[6][7]

Process Optimization and Key Considerations

-

Choice of Base: A moderately strong, non-nucleophilic base is preferred. Potassium carbonate is a common and effective choice as it is inexpensive and easily removed during workup.[1] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[8]

-

Solvent: Polar aprotic solvents like DMF, acetone, or acetonitrile are ideal as they solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, and do not participate in the reaction.[1]

-

Temperature: Elevated temperatures increase the reaction rate but also favor the competing E2 elimination pathway, especially with a secondary halide. A temperature range of 60-80°C is a good starting point for optimization.

-

Side Reactions: The primary side reaction is the E2 elimination of HBr from 2-bromobutane to form a mixture of butene isomers. Another potential, though less likely, side reaction is C-alkylation of the aromatic ring, which is generally disfavored under these conditions.

Alternative Synthesis Pathways

While the Williamson synthesis is the most common approach, other methods can be considered, particularly if the substrate is sterically hindered or sensitive to basic conditions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers.[9][10] This method typically involves reacting a phenol with an aryl halide.[9] While traditionally used for diaryl ethers, modifications have allowed for the synthesis of alkyl aryl ethers.[11]

-

Advantages: Can be effective for substrates that are poor nucleophiles or where the Williamson synthesis fails.

-

Disadvantages: Often requires high temperatures (120-220 °C), stoichiometric amounts of copper, and polar, high-boiling solvents, although modern ligand-assisted protocols can proceed under milder conditions.[9][12]

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for forming ethers from alcohols under mild, neutral conditions.[13] It involves the reaction of a phenol (in this case, salicylic acid) with an alcohol (sec-butanol) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[13][14]

-

Mechanism: The reaction proceeds through a complex mechanism where the alcohol is activated by the phosphine-azodicarboxylate adduct, making it susceptible to nucleophilic attack by the phenol.[13][15]

-

Advantages: Occurs under neutral conditions at or below room temperature, making it suitable for sensitive substrates. It also proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[13]

-

Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[14] The reaction can be slow for sterically hindered substrates.[16]

Characterization and Analysis

Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, showing characteristic shifts for the aromatic protons, the sec-butoxy group protons, and the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: Will show a characteristic C=O stretch for the carboxylic acid (around 1680-1710 cm⁻¹) and C-O stretching bands for the ether and carboxylic acid.[17]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range indicates high purity of the final product.[18]

Summary of Key Data

The following table summarizes typical parameters for the Williamson ether synthesis of this compound.

| Parameter | Recommended Condition | Rationale / Notes |

| Starting Materials | Salicylic Acid, 2-Bromobutane | Readily available and cost-effective. |

| Base | Anhydrous K₂CO₃ (2.0-2.5 eq.) | Effective, non-nucleophilic, and easy to remove. |

| Solvent | Anhydrous DMF or Acetone | Polar aprotic solvent promotes SN2 reaction. |

| Temperature | 60 - 80 °C | Balances reaction rate against the risk of E2 elimination. |

| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |

| Work-up | Aqueous extraction | Removes inorganic salts and residual solvent. |

| Purification | Recrystallization / Chromatography | Essential to remove byproducts and unreacted starting materials. |

| Expected Yield | 60 - 85% | Yield is dependent on reaction scale and purity of reagents. |

Conclusion

The synthesis of this compound is most reliably achieved via the Williamson ether synthesis. This method offers a robust and scalable route using readily available starting materials. By carefully controlling the choice of base, solvent, and temperature, high yields of the desired product can be obtained while minimizing side reactions. Alternative methods like the Ullmann condensation and Mitsunobu reaction exist and may be advantageous for specific, challenging substrates, but the Williamson synthesis remains the preferred and most practical approach for this particular transformation in both research and industrial settings.

References

-

Mitsunobu reaction. Wikipedia. [Link]

-

Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Mitsunobu reaction. Organic Synthesis. [Link]

-

Ullmann Condensation. SynArchive. [Link]

- Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.ACS Publications. [https://pubs.acs.org/doi/10.1021/jo034608+

-

Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. ScienceDirect. [Link]

-

(PDF) Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. ResearchGate. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]

-

Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. PubMed. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

2-(But-2-EN-1-YL)benzoic acid. PubChem. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

-

Category: Organic Chemistry. The Science Snail. [Link]

-

Alkylation of Salicylic Acids. Andrew David Feilden Thesis. [Link]

-

The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Synthesis of 2-benzyl butanoic acid. PrepChem.com. [Link]

-

Purifying A Compound Of Benzoic Acid. Bartleby. [Link]

-

2-Butoxybenzoic acid. PubChem. [Link]

-

Speciation of substituted benzoic acids in solution. UCL Discovery. [Link]

-

Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Polish Academy of Sciences. [Link]

-

Alkylation of salicylic acids. White Rose eTheses Online. [Link]

- Process for the purification of benzoic acid.

-

2-((2-Butoxyethoxy)carbonyl)benzoic acid. PubChem. [Link]

- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

-

Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]

-

Purification of Benzoic Acid by Sublimation and Melting Point Determination. Scribd. [Link]ation-and)

Sources

- 1. preprints.org [preprints.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Mitsunobu Reaction [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. scribd.com [scribd.com]

physicochemical properties of 2-(Butan-2-yloxy)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(Butan-2-yloxy)benzoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the essential . Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural attributes of the molecule and outlines detailed, field-proven methodologies for the experimental determination of its key characteristics. While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for its characterization by synthesizing established principles of physical organic chemistry with standard analytical protocols. We present authoritative methodologies for determining aqueous and organic solubility, the acid dissociation constant (pKa), and lipophilicity (LogP). The interplay between these properties and their profound implications for drug discovery and development, particularly concerning absorption, distribution, metabolism, and excretion (ADME), are discussed. This guide serves as a foundational resource for the scientific investigation and application of this compound.

Introduction to this compound

This compound is an aromatic carboxylic acid derivative. Its structure features a benzoic acid core, with a sec-butoxy group substituted at the ortho (position 2) of the benzene ring. This structural arrangement, consisting of a hydrophilic carboxylic acid group and a moderately lipophilic alkyl ether side chain, imparts an amphiphilic character to the molecule.[1] This duality suggests its potential utility in organic synthesis and medicinal chemistry, where such properties can influence molecular interactions in biological systems.[1]

The carboxylic acid moiety provides a site for ionization, making the molecule's solubility and transport characteristics highly dependent on pH. The sec-butyl group introduces steric bulk and lipophilicity, which can significantly modulate its ability to cross lipid membranes and interact with hydrophobic pockets of biological targets. Understanding these physicochemical properties is therefore paramount for predicting its behavior in both chemical and biological environments.

Chemical Structure and Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 1042628-30-7

-

Molecular Formula: C₁₁H₁₄O₃

-

Molecular Weight: 194.23 g/mol [2]

Core Physicochemical Properties

A summary of the core is presented below. Where specific experimental values are not available in the literature, expected characteristics based on structural analogy are provided alongside the imperative for experimental verification.

Table 1: Summary of Physicochemical Properties

| Property | Value / Expected Value | Significance in Drug Development |

| Molecular Weight | 194.23 g/mol [2] | Conforms to Lipinski's Rule of 5 (<500 Da), suggesting potential for good membrane permeability. |

| Melting Point (°C) | Not available. Expected to be a solid at room temperature, similar to related benzoic acid derivatives. | Affects formulation, stability, and purification (e.g., crystallization). |

| Boiling Point (°C) | Not available. Expected to be high due to the carboxylic acid group capable of hydrogen bonding. | Relevant for purification by distillation if applicable, though decomposition may occur first. |

| pKa | Not available. Expected to be in the range of 3-5, similar to other benzoic acids. | Governs the degree of ionization at physiological pH, critically impacting solubility, absorption, and receptor binding. |

| Aqueous Solubility | Not available. Expected to be poorly soluble in water at neutral pH but soluble in basic solutions.[3] | A primary determinant of dissolution rate and bioavailability for oral administration. |

| LogP (octanol/water) | Not available. Expected to be in the range of 2.5-3.5 based on its structure. | Measures lipophilicity, which influences membrane permeability, protein binding, and metabolic clearance.[4][5] |

Experimental Determination of Physicochemical Properties

The following sections detail the authoritative, step-by-step protocols for the experimental characterization of this compound.

Determination of Solubility Profile

Expertise & Rationale: The solubility of an ionizable compound like this compound is not a single value but a profile dependent on the pH of the medium. The carboxylic acid group is expected to be protonated and thus less soluble in neutral or acidic media, while it deprotonates to form a highly soluble carboxylate salt in basic media.[3][6] This protocol systematically assesses solubility across physiologically relevant conditions.

Protocol:

-

Preparation: Prepare four sets of test tubes.

-

Dispensing: Accurately weigh approximately 30 mg of this compound into each test tube.[6]

-

Solvent Addition: To the respective sets of tubes, add 1 mL of the following solvents:

-

Agitation: Vigorously shake or vortex each tube for 60-90 seconds at room temperature.[7]

-

Observation: Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

-

Confirmation (for basic solutions): For the NaHCO₃ and NaOH tubes where solubility is observed, carefully add 5% HCl dropwise to re-acidify the solution. The reappearance of a precipitate confirms that solubility was due to a reversible acid-base reaction, forming a water-soluble salt.[8]

Diagram of Solubility Testing Workflow:

Caption: Workflow for determining the solubility profile.

Determination of Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa is the pH at which the compound exists as 50% neutral acid (HA) and 50% conjugate base (A⁻).[9][10] It is a critical parameter as the ionization state affects how a drug interacts with its environment. Potentiometric titration is a highly accurate and standard method for pKa determination.[11] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added, with the inflection point of the resulting curve corresponding to the pKa.[11][12]

Protocol (Potentiometric Titration):

-

Sample Preparation: Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.[11]

-

Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.1 M carbonate-free NaOH.[11]

-

Instrumentation: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of a derivative plot (ΔpH/ΔV vs. V).

Caption: Workflow for LogP/LogD determination via RP-HPLC.

Implications for Research and Drug Development

The are not merely academic data points; they are critical predictors of its behavior in a pharmaceutical context.

-

Solubility and pKa: The low expected aqueous solubility of the neutral form and the acidic pKa dictate that the compound's dissolution and absorption will be highly pH-dependent. In the acidic environment of the stomach (pH 1-2), it will be predominantly in its neutral, less soluble form. Upon entering the more neutral to slightly alkaline environment of the small intestine (pH 6-7.5), it will ionize, increasing its solubility but potentially decreasing its ability to passively diffuse across the intestinal membrane. [13]This balance is crucial for oral bioavailability.

-

Lipophilicity (LogP/LogD): An optimal LogP/LogD value is essential for a drug candidate. According to Lipinski's guidelines, a LogP value below 5 is generally preferred for oral drugs. [4]If the LogP is too high, the compound may have poor aqueous solubility and could become trapped in lipid membranes, leading to high-volume distribution and potential toxicity. [5]If it is too low, the compound may be too polar to effectively cross the lipid bilayers of cell membranes, resulting in poor absorption. The expected LogP of 2.5-3.5 for this compound is within a favorable range for balancing permeability and solubility.

Conclusion

This compound is a molecule whose physicochemical profile is governed by the interplay between its acidic carboxylic group and its lipophilic sec-butoxy side chain. This guide has established the foundational importance of its key properties—solubility, pKa, and LogP—and provided authoritative, step-by-step experimental protocols for their determination. The systematic application of these methodologies will yield the critical data necessary to evaluate the potential of this compound in synthetic applications and as a scaffold in drug discovery programs, enabling a data-driven approach to predicting its pharmacokinetic and pharmacodynamic behavior.

References

- CAS 53623-59-9: 2-[(butan-2-yloxy)carbonyl]benzoic acid - CymitQuimica.

- 2-Butoxybenzoic acid | C11H14O3 | CID 14955523 - PubChem.

- Butoxybenzoic acid - Sigma-Aldrich.

-

Benzoic acid - Wikipedia. [Link]

-

How To Use a pKa Table - Master Organic Chemistry. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Development of Methods for the Determination of pKa Values - PMC. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - ResearchGate. [Link]

-

8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. [Link]

-

Determining Acidity Using Quantitative Perspective- pKa values - YouTube. [Link]

-

LogP vs LogD - What is the Difference? - ACD/Labs. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. [Link]

-

Classification of organic compounds By solubility. [Link]

Sources

- 1. CAS 53623-59-9: 2-[(butan-2-yloxy)carbonyl]benzoic acid [cymitquimica.com]

- 2. 2-Butoxybenzoic acid | C11H14O3 | CID 14955523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ws [chem.ws]

- 8. www1.udel.edu [www1.udel.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoic acid - Wikipedia [en.wikipedia.org]

2-(Butan-2-yloxy)benzoic acid CAS number and structure

This guide serves as a comprehensive technical monograph for 2-(Butan-2-yloxy)benzoic acid , a specialized salicylic acid derivative utilized in medicinal chemistry for structure-activity relationship (SAR) profiling and as a lipophilic intermediate in organic synthesis.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

This compound is an ether-linked derivative of salicylic acid. Unlike its ester counterpart (sec-butyl salicylate), this molecule features a stable ether bond at the phenolic position, significantly altering its metabolic stability and physicochemical profile.

Core Identifiers

| Parameter | Detail |

| CAS Number | 1042628-30-7 |

| IUPAC Name | This compound |

| Synonyms | 2-sec-butoxybenzoic acid; 2-(1-methylpropoxy)benzoic acid |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCC(C)Oc1ccccc1C(=O)O |

| InChI Key | UABHETFCVNRGNL-UHFFFAOYSA-N |

Structural Commentary

The molecule consists of a benzoic acid core ortho-substituted with a sec-butoxy group.[1]

-

Chirality: The sec-butyl group contains a chiral center at the C2 position of the butane chain. Unless specified as (R)- or (S)-, the CAS 1042628-30-7 typically refers to the racemate.

-

Steric Influence: The branching at the alpha-carbon of the ether linkage introduces steric bulk proximal to the carboxylic acid. This can influence the rotational barrier of the carboxyl group and reduce the propensity for intermolecular hydrogen bonding compared to the n-butoxy isomer.

-

Electronic Effect: The alkoxy group acts as a strong electron-donating group (EDG) via resonance, increasing electron density in the aromatic ring (particularly at the para and ortho positions relative to the oxygen), while the carboxylic acid is electron-withdrawing.

Physicochemical Profiling

The following data represents a consensus of predicted and experimental values for the sec-butoxy isomer.

| Property | Value (Approx.) | Significance |

| Physical State | Solid / Semi-solid | Low melting point expected due to disruption of crystal packing by the branched alkyl chain. |

| Melting Point | 60–75 °C (Predicted) | Lower than salicylic acid (158 °C) due to loss of the phenolic -OH donor. |

| Boiling Point | 324 °C ± 15 °C | High boiling point necessitates vacuum distillation for purification if liquid. |

| pKa (Acid) | ~3.5 – 4.0 | Slightly less acidic than salicylic acid (pKa 2.97) due to the loss of the intramolecular H-bond stabilization of the carboxylate anion. |

| LogP (Lipophilicity) | 2.8 – 3.1 | Moderately lipophilic; suitable for membrane permeability studies. |

| Solubility | DMSO, Methanol, DCM | Poor water solubility; requires organic co-solvents for biological assay. |

Synthetic Methodologies

Synthesis of secondary alkyl aryl ethers is challenging due to the competing elimination reaction (E2) of secondary halides. Two primary routes are recommended to ensure high yield and purity.

Route A: Williamson Ether Synthesis (Modified)

This classical approach is cost-effective but requires careful control of temperature to minimize elimination of 2-bromobutane to butene.

-

Precursor: Methyl Salicylate (protection of COOH is crucial to prevent esterification).

-

Reagents: 2-Bromobutane, Potassium Carbonate (

), Potassium Iodide (catalytic). -

Solvent: DMF or Acetone (Polar aprotic).

Protocol:

-

Alkylation: Dissolve Methyl Salicylate (1.0 eq) in DMF. Add

(2.0 eq) and catalytic KI (0.1 eq). -

Addition: Add 2-Bromobutane (1.5 eq) dropwise at room temperature.

-

Reflux: Heat to 60-70°C for 12-18 hours. Note: Do not exceed 80°C to avoid elimination.

-

Hydrolysis: Treat the intermediate (Methyl 2-sec-butoxybenzoate) with LiOH in THF/Water (1:1) at ambient temperature to liberate the free acid.

-

Workup: Acidify with 1M HCl to pH 2, extract with Ethyl Acetate, and recrystallize from hexanes/EtOAc.

Route B: Mitsunobu Reaction (High Precision)

Ideal for synthesizing chiral variants (using enantiopure 2-butanol) or avoiding elimination byproducts.

-

Reagents: Methyl Salicylate, sec-Butanol, Triphenylphosphine (

), DIAD/DEAD. -

Mechanism: Activation of the alcohol followed by

displacement by the phenol.

Synthesis Pathway Diagram[10]

Caption: Dual synthetic pathways for this compound favoring SN2 substitution over elimination.

Analytical Characterization (Expected Signals)[4]

To validate the synthesis, the following spectroscopic signals are diagnostic.

1H NMR (400 MHz, CDCl3)

-

δ 11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.9-8.1 (dd, 1H): Aromatic proton ortho to carbonyl (H-6).

-

δ 7.4-7.6 (m, 1H): Aromatic proton para to ether (H-4).

-

δ 6.9-7.1 (m, 2H): Aromatic protons ortho/para to ether (H-3, H-5).

-

δ 4.4-4.6 (m, 1H): Methine proton of sec-butyl group (-OCH (CH3)-). Key diagnostic for ether linkage.

-

δ 1.6-1.8 (m, 2H): Methylene protons of ethyl group (-CH 2-CH3).

-

δ 1.3-1.4 (d, 3H): Methyl doublet (-CH(CH 3)-).

-

δ 0.9-1.0 (t, 3H): Terminal methyl triplet (-CH2CH 3).

IR Spectroscopy[11]

-

2500–3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1680–1700 cm⁻¹: C=O stretch (Conjugated acid).

-

1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Research & Pharmaceutical Context

Structure-Activity Relationship (SAR)

This compound is frequently used as a probe to test the size constraints of hydrophobic pockets in enzymes such as Cyclooxygenase (COX) or Dihydroorotate Dehydrogenase (DHODH) .

-

Lipophilicity Modulation: Replacing the methoxy group (of 2-methoxybenzoic acid) with a sec-butoxy group increases LogP by approx. 1.5 units, significantly enhancing membrane permeability.

-

Steric Clashes: The branching methyl group can probe for steric tolerance in the "ortho-binding" region of target receptors.

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place. Keep container tightly closed.

References

-

Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from (Search Term: 1042628-30-7).

-

PubChem. (2025).[2][3] 2-Butoxybenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for Williamson Ether Synthesis general protocols).

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Butan-2-yloxy)benzoic Acid

Molecular Structure and its Spectroscopic Implications

2-(Butan-2-yloxy)benzoic acid possesses a benzoic acid core with a secondary butoxy group at the ortho position. This structure dictates a unique spectroscopic fingerprint, which we will explore in detail. The presence of a chiral center in the butan-2-yloxy group further adds to the complexity and richness of its expected NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The aromatic region will be complex due to the ortho substitution, and the aliphatic region will show characteristic signals for the sec-butoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | The chemical shift is concentration and solvent dependent. |

| Aromatic (H6) | 7.8 - 8.1 | Doublet of doublets | ~7.5, ~1.8 | Ortho to the carboxylic acid group, deshielded. |

| Aromatic (H4) | 7.4 - 7.6 | Doublet of triplets | ~8.0, ~1.8 | |

| Aromatic (H5) | 7.0 - 7.2 | Triplet | ~7.5 | |

| Aromatic (H3) | 6.9 - 7.1 | Doublet | ~8.0 | Ortho to the alkoxy group, shielded. |

| Methine (-OCH-) | 4.4 - 4.7 | Sextet | ~6.0 | Chiral center, coupled to methyl and methylene protons. |

| Methylene (-CH₂-) | 1.6 - 1.8 | Multiplet | - | Diastereotopic protons due to the adjacent chiral center. |

| Methyl (-OCH-CH₃) | 1.2 - 1.4 | Doublet | ~6.0 | Coupled to the methine proton. |

| Methyl (-CH₂-CH₃) | 0.9 - 1.1 | Triplet | ~7.5 | Coupled to the methylene protons. |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of benzoic acid and related alkoxybenzoic acids.[1][2] The electron-withdrawing nature of the carboxylic acid group deshields the ortho proton (H6), while the electron-donating alkoxy group shields its ortho proton (H3).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 170 | |

| Aromatic (C2, attached to -O-) | 155 - 160 | Shielded by the oxygen atom. |

| Aromatic (C1, attached to -COOH) | 120 - 125 | |

| Aromatic (C6) | 133 - 135 | |

| Aromatic (C4) | 131 - 133 | |

| Aromatic (C5) | 121 - 123 | |

| Aromatic (C3) | 113 - 115 | Shielded by the alkoxy group. |

| Methine (-OCH-) | 75 - 80 | |

| Methylene (-CH₂-) | 28 - 32 | |

| Methyl (-OCH-CH₃) | 18 - 22 | |

| Methyl (-CH₂-CH₃) | 9 - 12 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the alkoxy groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad | Characteristic broad absorption due to hydrogen bonding.[3][4][5] |

| C-H stretch (Aromatic) | 3000-3100 | Medium | |

| C-H stretch (Aliphatic) | 2850-2980 | Medium-Strong | |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong | Conjugation with the aromatic ring lowers the frequency.[3] |

| C=C stretch (Aromatic) | 1580-1610, 1450-1500 | Medium-Strong | |

| C-O stretch (Carboxylic acid & Ether) | 1200-1320 | Strong | Overlapping signals from the acid and ether C-O bonds. |

| O-H bend (Carboxylic acid) | 920-950 | Broad, Medium | Out-of-plane bend. |

Diagram of IR Interpretation Logic:

Caption: Key IR absorptions for functional group identification.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

For this compound (C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol . In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formation Pathway |

| 194 | [M]⁺ | Molecular ion |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the butoxy group. |

| 138 | [M - C₄H₈]⁺ | McLafferty rearrangement with loss of butene. |

| 121 | [M - C₄H₉O]⁺ | Cleavage of the ether bond, loss of the butoxy radical. |

| 105 | [C₆H₅CO]⁺ | Fragmentation of the benzoic acid moiety.[6] |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation.[6] |

| 57 | [C₄H₉]⁺ | The sec-butyl cation. |

Diagram of Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Conclusion

This guide has presented a comprehensive, albeit theoretical, spectroscopic analysis of this compound. By leveraging established principles and data from analogous structures, we have constructed a detailed prediction of its NMR, IR, and MS spectra. These predictions provide a robust framework for researchers to identify and characterize this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality data for this and similar molecules, ensuring scientific rigor and reproducibility.

References

-

PubChem. (n.d.). 2-Butoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Benzylbutanoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

- Jensen, J., Grundy, S. C., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

ERIC. (2011). EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Institute of Education Sciences. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 3 compound in chemical shift area of butoxy groups. Retrieved February 23, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(tert-butoxy)benzoic acid (C11H14O3). Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Sec-butoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

- Appendix 2: 1H NMR Spectral parameters for substituted benzenes. (n.d.).

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-, butyl ester. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

- Chauhan, M., Bhoi, D. K., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar.

-

NIST. (n.d.). 2-((Pentan-2-yloxy)carbonyl)benzoic acid. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Phase diagram of alkoxy benzoic acids. Retrieved February 23, 2026, from [Link]

-

MassBank. (2009). Benzoic acids and derivatives. Retrieved February 23, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). benzoic acid (NMR Spectrum). Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved February 23, 2026, from [Link]

- Hayashi, S., & Kimura, N. (n.d.).

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-benzoyl-. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility of 2-(Butan-2-yloxy)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Butan-2-yloxy)benzoic Acid in Organic Solvents

Introduction

This compound is an aromatic carboxylic acid with a chemical structure that presents interesting challenges and opportunities in the fields of medicinal chemistry, organic synthesis, and materials science. As with any chemical entity destined for these applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics and purification strategies to bioavailability and formulation development. The structure of this compound, featuring a hydrophilic carboxylic acid group and a more hydrophobic butoxy-substituted aromatic ring, suggests a nuanced solubility profile across a range of organic solvents.

This technical guide provides a comprehensive exploration of the principles and practices for determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of solubility from both a theoretical and practical standpoint. While specific experimental data for this compound is not extensively available in the public domain, this guide will provide a robust framework for its determination and interpretation, using data from the parent compound, benzoic acid, and its derivatives to illustrate key concepts.

Part 1: Theoretical Foundations of Solubility

A solid grasp of the theoretical underpinnings of solubility is essential for interpreting experimental data and predicting the behavior of a solute in different solvent systems. The dissolution of a crystalline solid, such as this compound, into a solvent is a complex process governed by the principles of thermodynamics.

Thermodynamics of Dissolution

The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG_sol), which is a function of the changes in enthalpy (ΔH_sol) and entropy (ΔS_sol) at a given temperature (T):

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative.[1][2]

-

Enthalpy of Solution (ΔH_sol): This term represents the net heat change during dissolution. It can be conceptualized as the sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[3]

-

Entropy of Solution (ΔS_sol): This term reflects the change in the degree of randomness or disorder of the system. Typically, the dissolution of a highly ordered crystalline solid into a liquid solvent leads to an increase in entropy, which favors the dissolution process.[4]

The interplay between enthalpy and entropy determines the temperature dependence of solubility. For most solids, the dissolution process is endothermic (ΔH_sol > 0), meaning that solubility increases with increasing temperature.[5]

The Concept of Ideal Solubility

Ideal solubility is a theoretical maximum solubility that depends only on the properties of the solute, specifically its melting point (T_m) and enthalpy of fusion (ΔH_fus). It assumes that the solute and solvent form an ideal solution, where solute-solvent interactions are equal to the average of solute-solute and solvent-solvent interactions. While rarely achieved in practice, the concept of ideal solubility provides a useful benchmark.

Solvent-Solute Interactions: The "Like Dissolves Like" Principle in Detail

The adage "like dissolves like" is a simplified but powerful concept in solubility. For this compound, its solubility in a given organic solvent will be dictated by the balance of intermolecular forces between its distinct structural motifs and the solvent molecules.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Protic solvents, such as alcohols (e.g., ethanol, methanol), and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate) can engage in strong hydrogen bonding with this group, promoting solubility.

-

Dipole-Dipole Interactions: The carbonyl group of the carboxylic acid and the ether linkage contribute to the molecule's overall dipole moment. Polar solvents (e.g., acetonitrile, dimethyl sulfoxide) will interact favorably with these dipoles.

-

Van der Waals Forces (Dispersion Forces): The benzene ring and the butoxy group are nonpolar and will primarily interact through van der Waals forces. Nonpolar solvents like toluene or hexane will interact with these parts of the molecule.

The overall solubility will depend on the solvent's ability to effectively solvate both the polar carboxylic acid head and the nonpolar aromatic and alkyl tail of the molecule.

Quantitative Approaches to Predicting Solvent Affinity

To move beyond qualitative descriptions, several quantitative parameters have been developed to predict solvent-solute compatibility.

-

Hansen Solubility Parameters (HSP): The HSP approach dissects the total Hildebrand solubility parameter (δt) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[6][7][8] The principle is that substances with similar HSP values are likely to be miscible. For a solute like this compound, one would seek solvents with HSP values that are a good match for its own.

-

Kamlet-Taft Solvatochromic Parameters: This multiparameter scale characterizes a solvent's polarity and hydrogen bonding ability using three parameters: α (hydrogen bond acidity), β (hydrogen bond basicity), and π* (dipolarity/polarizability).[9][10][11][12] By understanding the α, β, and π* values of a range of solvents, one can predict their interaction potential with the functional groups of this compound.

Part 2: Experimental Determination of Solubility

While predictive models are valuable, the definitive measure of solubility comes from experimental determination. The most widely accepted method for determining the equilibrium solubility of a crystalline compound is the saturation shake-flask method.[13]

The Saturation Shake-Flask Method: A Step-by-Step Protocol

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> and the Organization for Economic Co-operation and Development (OECD) guidelines.[14][15][16]

Objective: To determine the equilibrium concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

A selection of organic solvents (analytical grade or higher)

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Scintillation vials or other suitable sealed containers

-

A temperature-controlled orbital shaker or water bath

-

A centrifuge

-

Syringe filters (chemically compatible with the solvents)

-

An analytical balance

-

An appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

-

Preparation of the System:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation and that a solid phase remains in equilibrium with the liquid phase.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker or water bath.

-

Agitate the samples for a predetermined period. The time required to reach equilibrium can vary from hours to several days and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.[13]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, the supernatant should be clarified by centrifugation or filtration through a syringe filter. This step is critical to avoid overestimation of the solubility.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Part 3: Predictive Modeling of Solubility

In modern drug discovery and development, there is a strong emphasis on in silico methods to predict physicochemical properties, including solubility. These predictive models can help to prioritize compounds for synthesis and testing, thereby saving time and resources.

Machine Learning in Solubility Prediction

Machine learning (ML) has emerged as a powerful tool for developing accurate solubility prediction models.[2][17][18][19] A typical ML workflow for solubility prediction involves several key steps:

-

Data Curation: A large and diverse dataset of compounds with experimentally determined solubilities is collected.

-

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical features, known as molecular descriptors, is calculated. These descriptors can encode information about the molecule's topology, geometry, and electronic properties.

-

Model Training: The dataset of molecular descriptors and corresponding solubility values is used to train an ML algorithm, such as a random forest, support vector machine, or neural network.

-

Model Validation: The performance of the trained model is evaluated on a separate test set of compounds that were not used during training.

-

Prediction: Once validated, the model can be used to predict the solubility of new, unseen molecules like this compound.

Part 4: Data Presentation and Analysis (Illustrative)

Table 1: Solubility of Benzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solvent Type |

| Methanol | 23 | 71.5 | Polar Protic |

| Ethanol | 19.2 | 52.4 | Polar Protic |

| Acetone | - | Soluble | Polar Aprotic |

| Benzene | - | Soluble | Nonpolar |

| Carbon Tetrachloride | - | Soluble | Nonpolar |

| Chloroform | - | Soluble | Polar Aprotic |

| Ethyl Ether | - | Soluble | Polar Aprotic |

| Hexane | - | Soluble | Nonpolar |

Data for benzoic acid, presented for illustrative purposes.[20][21] The term "Soluble" indicates that while specific quantitative data was not found in the initial search, these are generally recognized as effective solvents.[21]

Part 5: Safety Considerations

When determining the solubility of this compound, it is essential to adhere to standard laboratory safety practices. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the following general precautions for handling benzoic acid derivatives should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, such as a fume hood, especially when working with volatile organic solvents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

For specific handling and safety information, it is imperative to consult the SDS provided by the supplier of this compound.

Conclusion

The is a fundamental property that will dictate its utility in a wide range of scientific applications. A comprehensive understanding of its solubility profile requires a multi-faceted approach that combines theoretical principles, rigorous experimental determination, and modern predictive modeling. By leveraging the methodologies and concepts outlined in this guide, researchers, scientists, and drug development professionals can effectively characterize the solubility of this and other novel chemical entities, thereby accelerating the pace of innovation and discovery.

References

-

Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (n.d.). ChemRxiv. Retrieved February 23, 2026, from [Link]

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

-

Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023, January 25). ECA Academy. Retrieved February 23, 2026, from [Link]

-

Schematic representation of the thermodynamic cycle for the dissolution... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Schematic representation of the thermodynamic cycle for dissolution of... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). Retrieved February 23, 2026, from [Link]

-

Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (2018, July 25). Journal of Biochemical Technology. Retrieved February 23, 2026, from [Link]

-

usp31nf26s1_c1171, General Chapters: <1171> PHASE-SOLUBILITY ANALYSIS. (n.d.). uspbpep.com. Retrieved February 23, 2026, from [Link]

-

Concept of solubility parameter and Kamlet—Taft windows for identifying... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Advanced modeling of pharmaceutical solubility in solvents using artificial intelligence techniques: assessment of drug candidate for nanonization processing. (n.d.). Frontiers. Retrieved February 23, 2026, from [Link]

-

Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

Heuristic Computational Model for Predicting Lignin Solubility in Tailored Organic Solvents. (n.d.). OSTI.GOV. Retrieved February 23, 2026, from [Link]

-

Thermodynamic Description of Dilution and Dissolution Processes in the MgCl2−CsCl−H2O Ternary System. (2021, July 20). MDPI. Retrieved February 23, 2026, from [Link]

-

USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. Retrieved February 23, 2026, from [Link]

-

Establishing Predictive Models for Solvatochromic Parameters of Ionic Liquids. (2019, September 2). Frontiers. Retrieved February 23, 2026, from [Link]

-

Hansen solubility parameters. (n.d.). Stenutz. Retrieved February 23, 2026, from [Link]

-

The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: Benzoic acid/Na and ibuprofen/Na. (2026, January 3). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. (n.d.). Hep Journals. Retrieved February 23, 2026, from [Link]

-

HSP Basics. (n.d.). Prof Steven Abbott. Retrieved February 23, 2026, from [Link]

-

Kamlet–Taft Parameters of Deep Eutectic Solvents and Their Relationship with Dissolution of Main Lignocellulosic Components. (2023, July 18). ACS Publications. Retrieved February 23, 2026, from [Link]

-

Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025, September 5). Rowan University. Retrieved February 23, 2026, from [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). Retrieved February 23, 2026, from [Link]

-

A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. (2019, June 13). MDPI. Retrieved February 23, 2026, from [Link]

-

Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. (2013, April 18). US Pharmacopeia (USP). Retrieved February 23, 2026, from [Link]

-

A.8. PARTITION COEFFICIENT. (n.d.). Retrieved February 23, 2026, from [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013, August 30). AIP Publishing. Retrieved February 23, 2026, from [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved February 23, 2026, from [Link]

-

11.2: The Dissolution Process. (2020, February 22). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Benzoic acid. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. (2026, January 13). UNT Digital Library. Retrieved February 23, 2026, from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved February 23, 2026, from [Link]

-

High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved February 23, 2026, from [Link]

-

Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (2022, August 1). MDPI. Retrieved February 23, 2026, from [Link]

-

IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids... (2021, October 18). AIP Publishing. Retrieved February 23, 2026, from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 6). UNT Digital Library. Retrieved February 23, 2026, from [Link]

-

SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

Solubility and Properties of Benzoic Acid. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

-

25.2 Physical Properties of Carboxylic Acids. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 23, 2026, from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. (1992, November 1). OSTI.GOV. Retrieved February 23, 2026, from [Link]

-

Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

-

(PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Benzoic acid - Safety data sheet. (n.d.). Möller Chemie. Retrieved February 23, 2026, from [Link]

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. Frontiers | Advanced modeling of pharmaceutical solubility in solvents using artificial intelligence techniques: assessment of drug candidate for nanonization processing [frontiersin.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. osti.gov [osti.gov]

- 10. Frontiers | Establishing Predictive Models for Solvatochromic Parameters of Ionic Liquids [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. uspnf.com [uspnf.com]

- 15. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 16. biorelevant.com [biorelevant.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization [journal.hep.com.cn]

- 19. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]

- 20. Benzoic acid - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacophore of Choice: Strategic Engineering of Benzoic Acid Derivatives

Executive Summary

Benzoic acid (BA) is often dismissed as merely a food preservative (E210), yet in medicinal chemistry, it represents a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. From the historic success of acetylsalicylic acid (Aspirin) to modern retinoids like Bexarotene and nonsense-mutation correctors like Ataluren , the benzoic acid moiety serves as a critical hydrogen-bond donor/acceptor and a rigid linker for pharmacophores.

This guide dissects the biological potential of BA derivatives, moving beyond basic preservation into high-value therapeutic verticals: antimicrobial resistance, inflammation modulation, and oncology.[1] It provides actionable structure-activity relationship (SAR) insights and self-validating experimental protocols for immediate application in the lab.

Part 1: Chemical Scaffolding & SAR Logic

The ubiquity of benzoic acid in drug design stems from its ability to act as a "warhead" or a "linker." The carboxylic acid group (

The "Warhead" Concept: SAR Analysis

To engineer bioactivity, one must manipulate the electron density of the ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like

or -

Electron-Donating Groups (EDGs): Groups like

or -

Lipophilicity (LogP): Adding alkyl chains (e.g., parabens) increases membrane permeability, a critical factor for antimicrobial and antifungal efficacy.

Visualization: SAR Decision Matrix

The following diagram illustrates the strategic modification of the BA scaffold based on desired biological outcomes.

Figure 1: Strategic substitution patterns on the benzoic acid ring dictate therapeutic class. Ortho-substitution favors anti-inflammatory pathways, while para-substitution drives membrane permeation and enzyme active-site targeting.

Part 2: Therapeutic Verticals

Antimicrobial & Preservative Mechanisms

Benzoic acid derivatives exert antimicrobial effects primarily through cytoplasmic acidification and membrane disruption .

-

Mechanism: The undissociated acid (lipophilic) permeates the microbial cell membrane. Once inside the neutral cytoplasm (

), it dissociates, releasing protons ( -

Key Derivative: Parabens (Alkyl-4-hydroxybenzoates) . By esterifying the carboxyl group with alkyl chains (methyl, ethyl, propyl), we shut down the ionization, allowing the molecule to act strictly on membrane integrity and specific enzymatic targets.

Anti-Inflammatory Pathways

The classic example is Acetylsalicylic Acid (Aspirin) , an ortho-substituted derivative.

-

Mechanism: Irreversible inhibition of Cyclooxygenase (COX) enzymes. The acetyl group is transferred to a serine residue in the COX active site, blocking the conversion of arachidonic acid to prostaglandins.

-

Recent Advances: 2-hydroxymethyl benzoic acid derivatives have shown promise in reducing edema by inhibiting the COX-2 pathway with potentially fewer gastric side effects than traditional NSAIDs [2].

Oncology: The New Frontier

Modern drug discovery utilizes BA derivatives as "caps" for Histone Deacetylase (HDAC) inhibitors or as scaffolds for kinase inhibitors.

-

HDAC Inhibition: Derivatives like Vorinostat (SAHA) utilize a phenyl ring (bioisostere of BA) to cap the molecule, while the zinc-binding group enters the enzyme pocket.

-

Nitrogen Mustards: Hybrids of benzoic acid and nitrogen mustards (alkylating agents) utilize the BA moiety to improve cellular uptake via monocarboxylate transporters (MCTs) often overexpressed in tumor cells [3].

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Benzimidazole Derivatives

Context: Benzimidazoles are potent bioactive pharmacophores formed by condensing benzoic acid with o-phenylenediamine.[2]

Reagents:

-

Benzoic Acid derivative (10 mmol)

-

o-Phenylenediamine (10 mmol)

-

4N HCl (30 mL)

Step-by-Step Workflow:

-

Condensation: Dissolve the benzoic acid derivative and o-phenylenediamine in 4N HCl.

-

Reflux: Heat the mixture under reflux for 4 hours. Validation: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7). The disappearance of the starting amine spot confirms reaction progress.

-

Precipitation: Cool the reaction mixture to room temperature. Neutralize carefully with Ammonium Hydroxide (

) until pH 8-9. -

Filtration: Collect the precipitate via vacuum filtration.

-

Purification: Recrystallize from ethanol. Validation: Confirm structure via

-NMR (Look for the disappearance of carboxylic acid proton and appearance of imidazole ring signals).

Protocol B: MIC Determination (Resazurin Microtiter Assay)

Context: Turbidity is subjective. This protocol uses a metabolic dye (Resazurin) which turns from Blue (Non-fluorescent) to Pink (Fluorescent) in the presence of live bacteria, providing a binary, self-validating endpoint.

Materials:

-

96-well microtiter plates (sterile).[3]

-

Resazurin sodium salt (0.015% w/v in PBS).

-

Mueller-Hinton Broth (MHB).

-

Test Organism (e.g., S. aureus ATCC 29213).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Compound Dilution: Add

of MHB to columns 2-12. Add -

Controls (Critical for Validity):

-

Column 11 (Growth Control): Bacteria + Broth + Solvent (no drug). Must turn Pink.

-

Column 12 (Sterility Control): Broth only. Must remain Blue.

-

-

Incubation: Add

of bacterial suspension to columns 1-11. Incubate at -

Readout: Add

Resazurin solution to all wells. Incubate for 2-4 hours.-

Blue: Inhibition (Dead/Static).

-

Pink: Growth (Active metabolism).

-

MIC: The lowest concentration (highest dilution) that remains Blue.

-

Visualization: MIC Assay Logic

Figure 2: The Resazurin Microtiter Assay (REMA) workflow. The colorimetric shift provides an objective endpoint for determining Minimum Inhibitory Concentration (MIC).

Part 4: Data Summary of Bioactivity[4]

The following table summarizes the biological profile of key benzoic acid derivatives based on recent literature [1][2][4].

| Derivative Class | Key Substituent | Primary Activity | Target/Mechanism |

| Salicylates | 2-OH (Ortho) | Anti-inflammatory | COX-1/COX-2 Acetylation |

| Parabens | 4-COOR (Para-ester) | Antimicrobial | Membrane disruption / leakage |

| Nitro-Benzoates | 4-NO2 (Para) | Antibacterial | Oxidative stress / DNA damage |

| Benzimidazoles | Heterocyclic fusion | Anticancer/Anthelmintic | Tubulin polymerization inhibition |

| Retinoids (e.g., Am80) | Poly-aromatic | Anticancer (Leukemia) | RAR |

References

-

FDA/WHO . (2024). Safety and Assessment of Benzoic Acid and Benzoates. World Health Organization Food Additive Series. [Link]

-

Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies.[4] [Link]

-

Safarova, I.R. (2024).[5] Hydroxybenzoic Acid Derivatives and Their Biological Activity. Processes of Petrochemistry and Oil Refining. [Link]

-

Clinical and Laboratory Standards Institute (CLSI) . (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Butan-2-yloxy)benzoic Acid

Introduction

2-(Butan-2-yloxy)benzoic acid is an aromatic carboxylic acid, structurally related to salicylic acid. Its chemical scaffold, featuring a benzoic acid core with a butan-2-yloxy substituent at the ortho position, suggests a potential for biological activity. The presence of both a hydrophilic carboxylic acid group and a more hydrophobic butoxy group may influence its pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological membranes and molecular targets.[1] While direct and extensive research on the specific mechanism of action of this compound is not widely available in peer-reviewed literature, its structural similarity to a well-established class of anti-inflammatory compounds, the salicylates, allows for the formulation of a hypothesized mechanism of action. This guide will provide a detailed exploration of this putative mechanism, grounded in the established pharmacology of related benzoic acid and salicylic acid derivatives. We will also propose a comprehensive suite of experimental protocols to rigorously test these hypotheses.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C11H14O3 | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| IUPAC Name | This compound | - |

| SMILES | CCC(C)OC1=CC=CC=C1C(=O)O | - |

| LogP | ~2.8 (estimated) | - |

Note: Some properties are for the closely related isomer 2-butoxybenzoic acid as direct experimental data for this compound is limited.[2]

Hypothesized Mechanism of Action: A Multi-faceted Approach to Inflammation Modulation

Based on its structural features, this compound is likely to exert its biological effects through the modulation of key inflammatory pathways. The primary hypothesized mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling cascade.

Inhibition of Cyclooxygenase (COX) Enzymes